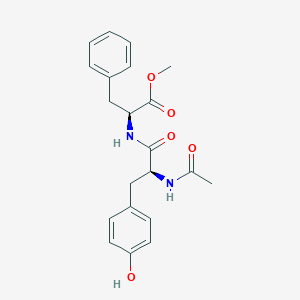

Ac-酪氨酸-苯丙氨酸-OMe

描述

Synthesis Analysis

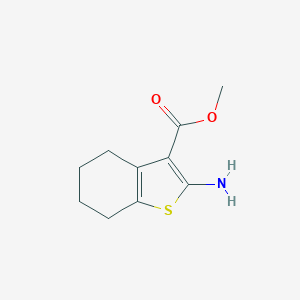

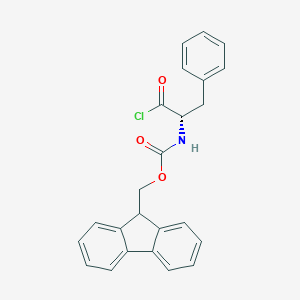

The synthesis of Ac-Tyr-Phe-OMe involves the use of several types of synthetic substrates. In one study, homopolymers containing peptide side groups were obtained through the new acrylate monomers (Tyr (Boc)-Met-OCH3 and Tyr (Boc)-Met-Phe-OCH3) via the free radical polymerization method . Another study described a titanium tetrachloride-based effective methodology for the synthesis of dipeptides .Molecular Structure Analysis

The molecular structure of Ac-Tyr-Phe-OMe is C21H24N2O5 . The structure of Ac-Tyr-Phe-OMe and its dimer has been investigated by applying resonant 2-photon ionization (R2PI) and IR/R2PI spectroscopy as well as Hartree-Fock and density functional theory (DFT) calculations .Physical And Chemical Properties Analysis

The physical and chemical properties of Ac-Tyr-Phe-OMe include a density of 1.1±0.1 g/cm3, boiling point of 391.0±30.0 °C at 760 mmHg, vapour pressure of 0.0±0.9 mmHg at 25°C, and an enthalpy of vaporization of 64.1±3.0 kJ/mol .科学研究应用

抑制巨噬细胞吞噬活性:Ac-酪氨酸-苯丙氨酸-OMe 抑制巨噬细胞的吞噬活性,导致溶酶体级分中抗原抗体复合物显着积累。Nihira 和 Koyama (1983) 的一项研究中观察到了这一点 (Nihira & Koyama, 1983).

酶特异性和动力学研究:该化合物已被用于研究酶催化的反应,特别是涉及 α-糜蛋白酶的反应。它有助于分析酶的特异性决定位点和底物的芳香侧链之间的相互作用,如 Ohno 等人 (1976) 和 (1975) 的研究所示 (Ohno 等人,1976), (Ohno 等人,1975).

三肽模型系统:Ac-酪氨酸-苯丙氨酸-OMe 及其衍生物被用作模型系统来研究生物活性分子的结构性质。Schwing 等人 (2012) 和 Gerhards 等人 (2002) 的研究中讨论了这一应用 (Schwing 等人,2012), (Gerhards 等人,2002).

肽转运研究:它可作为研究肽转运机制的工具。Meredith 等人 (2000) 发现 Ac-酪氨酸-苯丙氨酸-OMe 是肽摄取的有效抑制剂,突出了其在二肽和三肽结合位点相互作用中的作用 (Meredith 等人,2000).

传感器和电极开发:该化合物已被用于开发用于检测各种物质的传感器和电极。例如,Raoof 等人 (2012) 和 Madrakian 等人 (2014) 使用它来修饰玻碳电极以用于传感应用 (Raoof 等人,2012), (Madrakian 等人,2014).

生物活性肽的合成:Ac-酪氨酸-苯丙氨酸-OMe 用于合成具有生物活性的肽。Hu 等人 (2012) 和 Ojima 等人 (1984) 分别探讨了它在酶催化合成和手性寡肽合成中的用途 (Hu 等人,2012), (Ojima 等人,1984).

代谢途径分析:它有助于评估人体内的代谢途径。Mason 等人 (2017) 使用了一个包含苯丙氨酸和酪氨酸的区室模型来实现此目的 (Mason 等人,2017).

气相构象研究:该化合物可用于气相中肽的构象研究。Gerlach 等人 (2004) 和 Galimberti 等人 (2019) 使用它来研究 β-折叠结构和 H 键合复合物 (Gerlach 等人,2004), (Galimberti 等人,2019).

放射生物学研究:在放射生物学中,它已被用于研究粒子辐照下的转化,如 Zhang 等人 (2014) 所证明的 (Zhang 等人,2014).

催化活性研究:它用于检查酶(如胃蛋白酶 C)的催化活性,如 Auffret 和 Ryle (1979) 的研究所示 (Auffret & Ryle, 1979).

未来方向

Molecules based on the Phe-Phe motif, such as Ac-Tyr-Phe-OMe, have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . The Phe-Phe motif has gained in popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . This holds substantial promise for the creation of the next generation nanomedicines .

属性

IUPAC Name |

methyl (2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c1-14(24)22-18(12-16-8-10-17(25)11-9-16)20(26)23-19(21(27)28-2)13-15-6-4-3-5-7-15/h3-11,18-19,25H,12-13H2,1-2H3,(H,22,24)(H,23,26)/t18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKAXMXOQRFJPK-OALUTQOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-Tyr-Phe-OMe | |

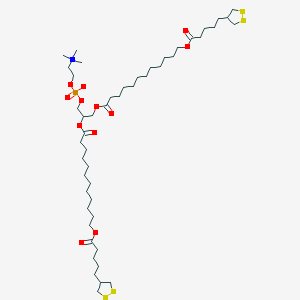

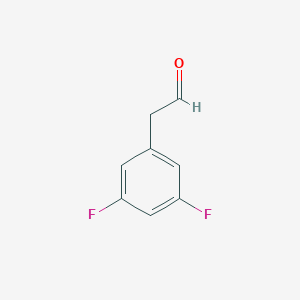

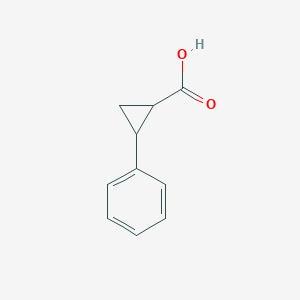

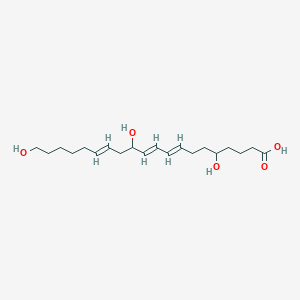

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Hydroxy-4-[5-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]-2-phenylpyrazol-3-yl]oxy-N-(4-tetradecoxyphenyl)naphthalene-2-carboxamide](/img/structure/B9543.png)

![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[5-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide](/img/structure/B9549.png)